(4-Hydroxyquinazolin-7-yl)boronic acid, also known as quinazolin-7-ylboronic acid, is an organic compound classified within the broader category of boronic acids. Its molecular formula is CHBNO, and it possesses a molecular weight of approximately 173.97 g/mol. The compound is characterized by the presence of a boron atom bonded to a quinazoline moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
Quinazolin-7-ylboronic acid can be sourced from various chemical suppliers, such as Alfa Chemistry, which lists its CAS number as 899438-46-1. Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with diols and other Lewis bases, making them valuable in various chemical reactions and applications in drug discovery .
The synthesis of (4-Hydroxyquinazolin-7-yl)boronic acid typically involves the reaction of boronic acid derivatives with quinazoline precursors. One common method includes the following steps:
The specific reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity, thus requiring optimization .
The molecular structure of (4-Hydroxyquinazolin-7-yl)boronic acid features a quinazoline ring system with a hydroxyl group at the 4-position and a boronic acid functional group at the 7-position. The structural representation can be summarized as follows:
This structure indicates that the compound contains both aromatic and heterocyclic features, contributing to its reactivity and interaction with biological targets .
(4-Hydroxyquinazolin-7-yl)boronic acid participates in various chemical reactions typical of boronic acids, including:
The reactivity of this compound is largely attributed to the electrophilic nature of the boron atom, which can interact with nucleophiles effectively .
The mechanism of action for (4-Hydroxyquinazolin-7-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with biological molecules. In medicinal chemistry, boronic acids are known to interact with serine residues in active sites of enzymes, leading to inhibition of enzymatic activity.
For example, this compound may inhibit proteasomes by binding covalently to active site serines, thereby preventing protein degradation. Such interactions are characterized by:
(4-Hydroxyquinazolin-7-yl)boronic acid exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in various chemical contexts .
(4-Hydroxyquinazolin-7-yl)boronic acid has several significant applications in scientific research:
Palladium-catalyzed cross-coupling represents the predominant methodology for introducing boronic acid functionalities onto quinazolinone scaffolds. The foundational approach employs Suzuki-Miyaura coupling between halogenated quinazolinone precursors and diboron reagents. Key studies utilize palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with aminophosphine ligands (e.g., L1a), which enhance transmetalation efficiency through strong σ-donor properties [1] [4]. The reaction typically proceeds under inert conditions (nitrogen atmosphere) in mixed solvent systems (THF/H₂O) with mild bases (K₂CO₃), achieving yields of 70-85% for 7-boronic acid derivatives [1].
A critical advancement involves ligand design optimization. Bulky, electron-rich phosphines facilitate oxidative addition of 7-bromo-4-hydroxyquinazoline, while bidentate ligands (e.g., dppf) stabilize the palladium complex during transmetalation. The mechanistic pathway involves: (1) oxidative addition of Pd(0) to the C-Br bond, (2) base-assisted formation of tetrahedral boronate, (3) transmetalation, and (4) reductive elimination. Water content proves crucial, acting as a kinetic accelerator by promoting boronic acid solubilization and boronate anion formation [1] [10].
Key limitations include competitive protodeboronation of electron-deficient heterocycles and homocoupling side reactions. These are mitigated by copper(I) additives (Cu₂O) suppressing homocoupling and controlled stoichiometry of diboron reagents (B₂pin₂) [1] [9].
Direct C-H borylation offers an atom-economical alternative to traditional cross-coupling. Iridium-catalyzed approaches employ Ir(COD)OMe precatalysts with bipyridine ligands, selectively functionalizing the C7 position of 4-hydroxyquinazoline via steric-directed borylation. This method leverages the inherent electronic bias of quinazolinones, where the C7 position exhibits greater electron density compared to C6 or C2 positions [2].
A significant breakthrough involves Lewis-acid mediated borylation using bis(catecholato)diboron (B₂cat₂) in hexamethylphosphoramide (HMPA) at 100°C. This metal-free approach proceeds through stepwise C-O bond cleavage of carboxylic acid intermediates, generating benzylboronate analogs that can be transformed into heterocyclic boronic acids [2]. The reaction mechanism involves: (1) coordination of B₂cat₂ to nitrogen atoms, (2) electrophilic borylation at the electron-rich C7 position, and (3) hydrolysis to the boronic acid.
Table 1: Direct Boronation Methods for Quinazolinone Derivatives
Method | Catalyst/Reagent | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Iridium-Catalyzed C-H | [Ir(COD)OMe]/bipy | 80-100 | 60-75 | Positional selectivity |
Lewis Acid Mediated | B₂cat₂/HMPA | 100 | 50-65 | No transition metal requirement |
Miyaura Borylation | Pd(dba)₃/B₂pin₂ | 80 | 70-88 | Broad functional group tolerance |
Regioselectivity challenges arise with unsymmetrical quinazolinones. These are addressed through protecting group strategies, where the 4-hydroxy group is transiently protected as a silyl ether (TBS) or benzyl ether before borylation, preventing unwanted coordination or decomposition [7]. Post-borylation deprotection affords the target boronic acid in high purity (>95% by HPLC).
Multi-step sequences from halogenated precursors provide robust access to complex boronic acid derivatives. The principal route begins with 7-bromo-4-chloroquinazoline, which undergoes: (1) hydrolysis of the C4 chloride to the hydroxyl group, (2) Palladium-catalyzed borylation with bis(pinacolato)diboron, and (3) acidic workup to cleave the boronic ester [3] [9].
An alternative pathway employs Skraup synthesis to construct the quinazoline core from ortho-aminobenzonitriles, followed by directed ortho-metalation (DoM) at C7 using n-BuLi and trapping with triisopropyl borate (B(OiPr)₃). This approach achieves regiochemical precision but requires cryogenic conditions (-78°C) and careful exclusion of moisture [9].
Unintended coupling products present significant challenges in multi-step syntheses. Studies report up to 65% biaryl byproduct formation during attempted borylation of 8-bromoquinoline derivatives, attributed to competitive Suzuki coupling between the boronate intermediate and unreacted bromoarene [9]. Mitigation strategies include:
The Suzuki-Miyaura reaction demonstrates superior efficiency for (4-hydroxyquinazolin-7-yl)boronic acid synthesis based on three metrics: (1) functional group tolerance of free hydroxyl groups, (2) lower toxicity of boron reagents versus organotin compounds, and (3) simpler purification due to water-soluble byproducts [4] [10].
Table 2: Coupling Method Comparison for Quinazolinyl Boronates
Parameter | Suzuki-Miyaura | Stille Coupling |
---|---|---|
Catalyst System | Pd(PPh₃)₄/K₂CO₃ | Pd₂(dba)₃/AsPh₃ |
Reagent Toxicity | Low (boronates) | High (organotins) |
Typical Yield (%) | 75-92 | 65-80 |
Byproduct Removal | Simple aqueous wash | Chromatography required |
7-BQ Compatibility | Excellent | Moderate (protecting group needed) |
Transmetalation kinetics favor Suzuki-Miyaura coupling, with second-order rate constants (k₂) for aryl boronic acids being approximately 10³ times faster than analogous stannanes in model systems. This acceleration derives from the boronate pathway, where hydroxide-assisted formation of R-B(OH)₃⁻ enables rapid transfer to palladium [10]. The rate-determining step in Stille coupling (transmetalation) becomes particularly problematic for electron-deficient heterocycles like quinazolinones, requiring elevated temperatures (100-120°C) that promote decomposition of the 4-hydroxy group [4].
Electronic effects significantly impact both methodologies. For Suzuki-Miyaura, electron-withdrawing substituents on the quinazoline ring accelerate oxidative addition but increase protodeboronation risk. Computational studies indicate the energy barrier for transmetalation decreases by 3-5 kcal/mol when electron-deficient boronic acids react with Pd(II) complexes bearing aminophosphine ligands [1] [10]. Stille coupling shows inverse electronic effects, where electron-rich stannanes transmetalate faster but are incompatible with unprotected hydroxyquinazolines.
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4